![molecular formula C30H40N2O7S B3167275 N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin CAS No. 918867-88-6](/img/structure/B3167275.png)
N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin
描述
N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin is a chemical compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of Tamsulosin, which is widely used in the treatment of benign prostatic hyperplasia (BPH). This compound is known for its high selectivity towards alpha-1A and alpha-1D adrenergic receptors, making it effective in relaxing smooth muscles in the prostate and bladder, thereby improving urinary flow .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification to obtain the final product in its desired form .
化学反应分析
Types of Reactions
N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Treatment of Benign Prostatic Hyperplasia (BPH)
Tamsulosin is primarily indicated for managing symptoms of BPH. It does not reduce prostate size but improves urinary flow and reduces discomfort associated with urinary obstruction .
Ureteral Stones
Tamsulosin is effective in facilitating the passage of ureteral stones, particularly those measuring between 4 mm and 10 mm. This application is significant as it reduces the need for surgical interventions .
Female Voiding Dysfunction
Emerging research suggests that Tamsulosin may be beneficial for treating female voiding dysfunction, although this application requires further investigation to establish efficacy and safety .
Case Study 1: Efficacy in BPH Treatment
A clinical trial demonstrated that patients treated with Tamsulosin reported significant improvements in urinary symptoms compared to those receiving a placebo. The study highlighted a marked reduction in International Prostate Symptom Score (IPSS) after 12 weeks of treatment, indicating enhanced quality of life for patients .
Case Study 2: Ureteral Stone Passage
In a randomized controlled trial involving patients with ureteral stones, those treated with Tamsulosin experienced a higher stone passage rate (approximately 70%) compared to those receiving standard care without Tamsulosin. This study reinforced Tamsulosin's role as an adjunct therapy in urology .
Comparative Data Table
Application | Efficacy Level | Notable Findings |
---|---|---|
Benign Prostatic Hyperplasia (BPH) | High | Significant reduction in urinary symptoms |
Ureteral Stones | Moderate | Increased stone passage rate |
Female Voiding Dysfunction | Emerging | Requires further research |
作用机制
The mechanism of action of N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin involves the selective blockade of alpha-1A and alpha-1D adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder. This results in improved urinary flow and relief from symptoms associated with benign prostatic hyperplasia .
相似化合物的比较
Similar Compounds
Tamsulosin: The parent compound, also an alpha-1 adrenergic receptor antagonist.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of BPH.
Silodosin: A highly selective alpha-1A adrenergic receptor antagonist.
Uniqueness
N-[2-(2-Ethoxyphenoxy)ethyl]-®-Tamsulosin is unique due to its high selectivity towards alpha-1A and alpha-1D adrenergic receptors, which makes it particularly effective in targeting the prostate and bladder with minimal effects on blood vessels. This selectivity reduces the risk of side effects like hypotension, which is common with less selective alpha-1 adrenergic receptor antagonists .
生物活性
N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin, commonly referred to as Tamsulosin, is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Tamsulosin exhibits high selectivity for the alpha-1A and alpha-1D adrenergic receptors, which are predominantly located in the prostate and bladder neck. By antagonizing these receptors, Tamsulosin causes relaxation of smooth muscle in the prostate and bladder, thereby improving urinary flow and alleviating symptoms associated with BPH. The drug's selectivity minimizes adverse effects such as orthostatic hypotension, which is common with non-selective alpha blockers .
Pharmacodynamics
The pharmacodynamic profile of Tamsulosin includes:
- Alpha-1A Receptor Antagonism : Tamsulosin binds to alpha-1A receptors with a selectivity 3.9 to 38 times greater than alpha-1B receptors, leading to significant effects on urinary flow without major cardiovascular side effects .
- Smooth Muscle Relaxation : The blockade of alpha-1D receptors facilitates detrusor muscle relaxation, addressing storage symptoms in patients with BPH .
Pharmacokinetics
The pharmacokinetic properties of Tamsulosin are crucial for its therapeutic effectiveness:
- Absorption : Tamsulosin is nearly completely absorbed after oral administration. Peak plasma concentrations are typically reached within 4 to 5 hours under fasting conditions .
- Distribution : The drug has a high plasma protein binding rate (94–99%), primarily to alpha-1 acid glycoprotein. It distributes into various tissues including the prostate and kidneys but shows minimal distribution to the brain .
- Metabolism : Tamsulosin is metabolized mainly by cytochrome P450 enzymes (CYP3A4 and CYP2D6), producing several metabolites that may also have biological activity .
Clinical Efficacy
Numerous studies have evaluated the long-term safety and efficacy of Tamsulosin in treating lower urinary tract symptoms due to BPH:
- Long-Term Studies : A multicenter study involving 609 patients demonstrated sustained efficacy over six years, with significant improvements in maximum urine flow rates and symptom scores. The drug was well tolerated, with only a 1.3% incidence of orthostatic hypotension reported .
Study Duration | Patients Enrolled | Primary Endpoint Improvement | Adverse Effects |
---|---|---|---|
6 years | 609 | Significant | 1.3% Orthostatic Hypotension |
Case Studies
Case studies highlight specific instances of Tamsulosin's efficacy:
- Case Study A : A patient with severe BPH experienced a marked reduction in urinary frequency and urgency after starting Tamsulosin, with no significant side effects reported over a two-year follow-up.
- Case Study B : Another patient reported improved quality of life scores and reduced post-void residual urine volume after three months on Tamsulosin therapy.
Adverse Effects
While Tamsulosin is generally well tolerated, some adverse effects include:
属性
IUPAC Name |
5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O7S/c1-5-36-25-11-7-9-13-27(25)38-19-17-32(18-20-39-28-14-10-8-12-26(28)37-6-2)23(3)21-24-15-16-29(35-4)30(22-24)40(31,33)34/h7-16,22-23H,5-6,17-21H2,1-4H3,(H2,31,33,34)/t23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBFJHUSODSBC-HSZRJFAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)[C@H](C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918867-88-6 | |
Record name | 5-((2R)-2-(Bis(2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918867886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((2R)-2-(BIS(2-(2-ETHOXYPHENOXY)ETHYL)AMINO)PROPYL)-2-METHOXYBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G57A9FA8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。